molecular formula C9H14N2O3 B595707 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione CAS No. 118937-18-1

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione

Cat. No. B595707
M. Wt: 198.222
InChI Key: VPPXKPIHOXFVBG-UHFFFAOYSA-N
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Description

“3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It has been mentioned in various studies related to the discovery of new chemotypes of RIPK1 inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives were designed, synthesized, and evaluated as a new class of inhibitors against protein tyrosine phosphatase 1B .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” consists of a spirocyclic system, which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” are not mentioned in the retrieved sources, similar compounds have been used in the synthesis of potent RIPK1 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” include a molecular weight of 198.219, a density of 1.3±0.1 g/cm3, and a boiling point of 294.7±50.0 °C at 760 mmHg .

Scientific Research Applications

Muscarinic Agonist Studies

  • Cholinergic Agent Research : Spirooxazolidine-2,4-dione derivatives related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione have been studied for their potential as cholinergic agents. They exhibit affinity for cortical M1 receptors and show promise in reversing scopolamine-induced impairment in mouse passive avoidance tasks. One derivative demonstrated M1-receptor stimulating activity, suggesting the spiro[4.5]decane skeleton's potential in designing muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993).

Anticonvulsant Activity

  • Novel Anticonvulsant Agents : A series of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and evaluated for anticonvulsant activity. Several compounds displayed significant protective effects against seizures, comparing favorably with the standard drug phenytoin. This research points to the potential utility of these compounds in developing new anticonvulsant medications (Madaiah et al., 2012).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione. These investigations reveal insights into the molecular arrangements, hydrogen bonding patterns, and conformational preferences of these compounds. Such information is crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including pharmaceuticals (Rohlíček et al., 2010).

Synthesis and Structural Studies

  • Synthesis and Supramolecular Arrangements : Research has been conducted on the synthesis of various derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione, exploring their supramolecular arrangements and how substituents affect these structures. This research provides valuable insights for the synthesis of new compounds with potential pharmaceutical applications (Graus et al., 2010).

Safety And Hazards

The safety and hazards associated with “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” are not specified in the retrieved sources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” could involve further structural optimization and evaluation of its potential as an inhibitor for various proteins, given the promising results observed with similar compounds .

properties

IUPAC Name

3-ethyl-1-oxa-3,9-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-11-7(12)9(14-8(11)13)4-3-5-10-6-9/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPXKPIHOXFVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCCNC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731673
Record name 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione

CAS RN

118937-18-1
Record name 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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